1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone
Overview
Description
1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It is characterized by the presence of an oxirane (epoxide) ring and a phenyl group attached to an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the ethanone moiety can yield the corresponding alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of glycols.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield amino alcohols, while reaction with thiols can produce thioethers.
Scientific Research Applications
1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone is largely dependent on its chemical reactivity. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
4-(2-Oxiranyl)phenol: Similar in structure but lacks the ethanone moiety.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Contains two oxirane rings and a methylene bridge, making it more complex and potentially more reactive.
2-(4-Hydroxyphenyl)oxirane: Similar to 4-(2-Oxiranyl)phenol but with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its combination of an oxirane ring and an ethanone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJRNQOAQXJYPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397614 | |
Record name | 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19152-55-7 | |
Record name | 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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